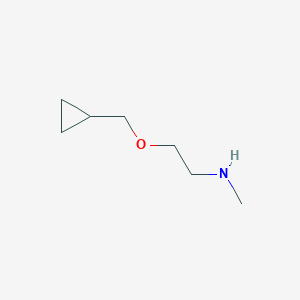

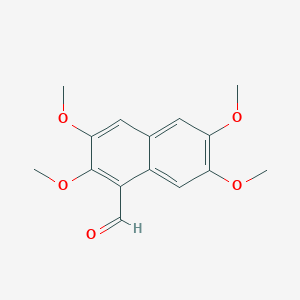

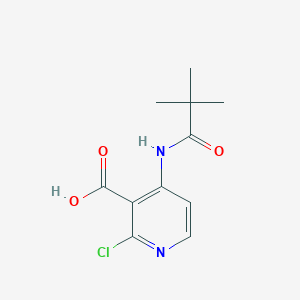

![molecular formula C16H10Cl2N2O3 B1328199 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1089342-78-8](/img/structure/B1328199.png)

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid, also known as this compound hydrochloride, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which has been used in a variety of biological studies. This compound has been studied for its potential as an anticancer agent, an anti-inflammatory agent, and an inhibitor of certain enzymes.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

General Synthesis and Chemical Structure : The compound has been synthesized through various methods, such as the condensation of methyl tetrahydro-4-oxo-3-thiophenecarboxylate with 6-aminonicotinic acid, leading to similar pyrido[1,2-a]pyrimidine derivatives. These syntheses contribute to the understanding of its chemical structure and potential reactivity (Connor, Sorenson, Tinney, Cetenko, & Kerbleski, 1982).

Crystal Structure Analysis : The title compound, as an important intermediate in the synthesis of biologically active heterocyclic compounds, has been characterized through techniques like X-ray crystallography. This analysis is crucial for understanding its spatial structure and potential interactions, especially in pharmacological contexts (Zhang, Huang, Cai, Xu, & Sun, 2013).

Biological Activity and Applications

Potential Antiallergic Properties : Some derivatives of pyrido[1,2-a]pyrimidine have been synthesized with potential antiallergic properties. For instance, compounds with substitutions in the pyrido[1,2-a]pyrimidine ring have displayed enhanced antiallergic activity in various tests, indicating its potential therapeutic applications (Hermecz, Breining, Vasvári-Debreczy, Horváth, Meszaros, Bitter, Devos, & Rodriguez, 1983).

Antiviral Activity : Some derivatives, particularly dialkylaminoalkylamides of pyrido[1,2-a]pyrimidine-3-carboxylic acids, have been synthesized as potential antiviral agents. Their structure and antiviral activity against viruses like the herpes virus and coronavirus have been studied, suggesting a role in antiviral drug development (Ukrainets, Bereznyakova, & Turaibei, 2008).

Analgesic Properties : The compound has been explored for its analgesic properties. Various derivatives have shown potential as analgesics, indicating a possible role in pain management therapies (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to alterations in cellular functions. Additionally, the compound interacts with receptor proteins on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. By modulating key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, the compound can either promote or inhibit cell growth depending on the context . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate access . This binding can lead to a conformational change in the enzyme, rendering it inactive. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity . These interactions can lead to the activation or inhibition of various signaling pathways, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism facilitates the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific carrier proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the cytoplasm, but it can also be found in the nucleus and other organelles . Its localization is influenced by various factors, including the presence of targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for the compound’s interaction with its target enzymes and proteins, thereby influencing its biochemical and cellular effects.

Propriétés

IUPAC Name |

3-[(3,4-dichlorophenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-12-3-1-9(6-13(12)18)5-11-7-19-14-4-2-10(16(22)23)8-20(14)15(11)21/h1-4,6-8H,5H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSXIHWMGFHQFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CN=C3C=CC(=CN3C2=O)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

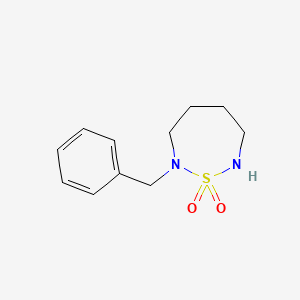

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

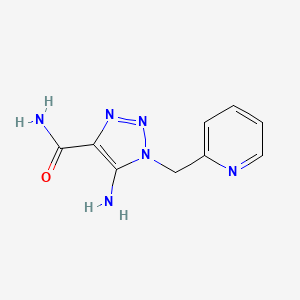

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

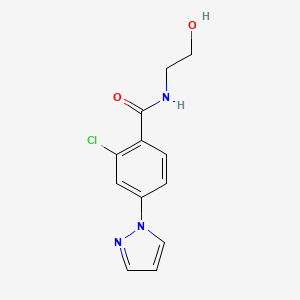

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)